molecular formula C10H13NO4 B1444789 1-ethyl 5-methyl (2E)-2-cyano-3-methylpent-2-enedioate CAS No. 1366392-10-0

1-ethyl 5-methyl (2E)-2-cyano-3-methylpent-2-enedioate

Cat. No. B1444789
M. Wt: 211.21 g/mol
InChI Key: LGPULUNQERJYGI-BQYQJAHWSA-N
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Description

The compound “1-ethyl 5-methyl (2E)-2-cyano-3-methylpent-2-enedioate” is an organic compound. It likely contains a pentene group (a five-carbon chain with a double bond), a cyano group (a carbon triple-bonded to a nitrogen), and an ethyl group (a two-carbon chain). The “1-ethyl 5-methyl” and “3-methyl” parts suggest that there are methyl (CH3) and ethyl (C2H5) groups attached to the carbon atoms at positions 1 and 5, and 3 of the pentene group, respectively .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) or mass spectrometry (MS). These techniques can provide information about the types and numbers of atoms in the compound and how they’re connected .

Scientific Research Applications

Synthesis and Derivative Formation

1-ethyl 5-methyl (2E)-2-cyano-3-methylpent-2-enedioate serves as a precursor in the synthesis of various chemical compounds. Its versatility is highlighted in the synthesis of 2-oxo-2H-pyran-5-carboxylate derivatives, where it undergoes formylation and subsequent cyclization to produce these derivatives, showcasing its utility in creating complex cyclic structures (Kvitu, 1990). Additionally, its reactivity with arylisothiocyanates leads to the formation of pyrido[2,3-d]pyrimidines and other heterocyclic compounds, demonstrating its role in the construction of heterocyclic architectures (Hehemann & Winnik, 1993).

Catalysis and Reaction Mechanisms

The compound also finds applications in catalytic processes, such as the codimerization reactions of ethylene with n-pentenes and propylene with n-butenes, where it acts as a key intermediate. This showcases its importance in the synthesis of hydrocarbons with specific structures and properties (Ansheles et al., 1976).

Building Blocks in Organic Synthesis

Furthermore, it serves as a building block in the synthesis of complex organic molecules, such as ethyl 1-substituted-5-cyano-4-methyl-6-oxopyridine-3-carboxylates, which are precursors for the synthesis of polyfunctionally substituted isoquinolines and pyrido pyridines. This highlights its role in the construction of compounds with potential pharmacological activities (Khalil, Al-Matar, & Elnagdi, 2009).

Safety And Hazards

The safety and hazards of a compound are typically determined through studies that look at things like toxicity, flammability, and environmental impact. Again, without specific data on this compound, I can’t provide these details .

properties

IUPAC Name

1-O-ethyl 5-O-methyl (E)-2-cyano-3-methylpent-2-enedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-4-15-10(13)8(6-11)7(2)5-9(12)14-3/h4-5H2,1-3H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGPULUNQERJYGI-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C)CC(=O)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(\C)/CC(=O)OC)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl 5-methyl (2E)-2-cyano-3-methylpent-2-enedioate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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